Ethyl 4-(2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetyl)piperazine-1-carboxylate
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Overview
Description
Synthesis Analysis
Benzofuran compounds, which are a class of compounds ubiquitous in nature, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzofuran ring as a core structural unit . The conformation of the starting material of the title compound was searched by the Spartan 08 program and the MMFF molecular mechanics force field .Chemical Reactions Analysis
A unique Rh (III)-catalyzed C-H activation of N -phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans . This redox-neutral [3 + 2] annulation offers chemoselectivity, good substrate/functional group compatibility, and profound synthetic potentials .Scientific Research Applications
Microwave-Assisted Synthesis of Hybrid Molecules
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, similar in structure to the chemical of interest, were synthesized to explore their antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated good to moderate activity against test microorganisms, with notable antiurease and antilipase activities observed in specific derivatives (Başoğlu et al., 2013).
Novel Carbazole Derivatives
A series of novel carbazole derivatives were synthesized to evaluate their antibacterial, antifungal, and anticancer activities. Certain compounds exhibited significant activity against bacterial and fungal strains, as well as against the Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).
Chiral 1,4-Disubstituted Piperazine Derivatives
New racemic 1,4-disubstituted piperazines were synthesized and resolved into enantiomers, demonstrating the potential for chiral separation and analysis in pharmaceutical sciences (Chilmonczyk et al., 2005).
Synthesis of Benzofuran and Benzo[d]isothiazole Derivatives
Compounds including ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate were designed and evaluated for their inhibitory activity against Mycobacterium tuberculosis, showing promising results as potential antitubercular agents (Reddy et al., 2014).
Crystal Structure Analysis
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was determined, providing insights into the conformational details and potential interactions of related compounds (Faizi et al., 2016).
Future Directions
Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown activity against specific targets such as HIF-1, α-glucosidase, aldose reductase, 5-LOX, COX-2, NF-κβ4, and the muscarinic M3 receptor .
Mode of Action
Benzofuran derivatives have been reported to have diverse pharmacological activities , suggesting that they may interact with their targets in a variety of ways to exert their effects.
Biochemical Pathways
Benzofuran derivatives have been reported to have a broad range of clinical uses , indicating that they may affect multiple biochemical pathways.
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
ethyl 4-[2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-3-27-21(26)24-8-6-23(7-9-24)20(25)13-17-12-19(29-22-17)15-4-5-18-16(11-15)10-14(2)28-18/h4-5,11-12,14H,3,6-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYFIXISTBSZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OC(C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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